molecular formula C2H4F2O B047519 2,2-Difluoroethanol CAS No. 359-13-7

2,2-Difluoroethanol

Cat. No.: B047519
CAS No.: 359-13-7
M. Wt: 82.05 g/mol
InChI Key: VOGSDFLJZPNWHY-UHFFFAOYSA-N
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Description

2,2-Difluoroethanol, also known as this compound, is a useful research compound. Its molecular formula is C2H4F2O and its molecular weight is 82.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Yield Optimization : Luo Mengfei (2012) highlighted that using low temperature and ethanol as a solvent for 2,2-difluoroethanol synthesis results in a high yield of 98.1%, indicating its efficiency in synthesizing this compound from ethyl difluoroacetate (Luo Mengfei, 2012).

  • Surface Chemistry : The study by J. Vaynberg and L. Ng (2005) explored the surface chemistry of this compound on Al2O3, revealing its adsorption and decomposition, which form fluorinated surface ethoxide and surface acetate under different conditions (Vaynberg & Ng, 2005).

  • Method for Synthesizing 2,2-Difluoro-3-Hydroxyacids : A method by O. Jiménez et al. (2005) for synthesizing 2,2-difluoro-3-hydroxyacids using hexafluoro-2-propanol as a fluorine source was found to provide good to excellent yields under mild conditions, showcasing a new, mild, and efficient approach (Jiménez, Bosch, & Guerrero, 2005).

  • Vibrational Spectra Analysis : M. Perttilä (1979) analyzed the vibrational spectra of this compound and its OD deuterated analogues, revealing fundamental frequencies in argon and nitrogen matrices (Perttilä, 1979).

  • Industrialized Production Methodology : Yan Zong-gang (2010) discussed the catalytic hydrogenation of difluoroacetyl chloride as a suitable starting material for the industrialized production of this compound, due to its simple reaction conditions and satisfactory yield (Yan Zong-gang, 2010).

  • Global Warming Potential Analysis : A study by S. R. Sellevåg et al. (2004) evaluated the global warming potentials of 2-fluoroethanol, this compound, and 2,2,2-trifluoroethanol, finding them to be insignificant compared to CFC-11 (CCl3F), a common ozone-depleting substance (Sellevåg et al., 2004).

  • Atmospheric Degradation Pathways : N. K. Gour et al. (2019) investigated the atmospheric degradation pathways of this compound with Cl atom, highlighting its impact on the chemical's lifetime and global warming potential (Gour et al., 2019).

  • Thermodynamic Properties : R. Malhotra and L. Woolf (1995) studied the thermodynamic properties of liquid this compound, discovering it to be significantly less compressible than 2,2,2-trifluoroethanol (Malhotra & Woolf, 1995).

Safety and Hazards

2,2-Difluoroethanol is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that 2,2-Difluoroethanol can readily form azeotropes with water during its preparation .

Molecular Mechanism

It is known that it has a molecular weight of 82.05 Da , which may influence its interactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to form azeotropes with water . Specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.

Properties

IUPAC Name

2,2-difluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGSDFLJZPNWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189459
Record name 2,2-Difluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-13-7
Record name Difluoroethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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